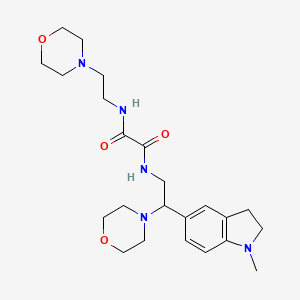
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C23H35N5O4 and its molecular weight is 445.564. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Structural Characteristics
The compound features an oxalamide backbone , which is known for its ability to form hydrogen bonds, enhancing interaction with biological targets. The presence of morpholino groups contributes to improved solubility and bioavailability, while the indoline moiety is associated with various biological activities, including anticancer properties.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activity. Compounds with similar structural motifs have shown promising results in various biological assays:
- Anticancer Activity : Compounds containing indoline structures are often investigated for their potential to inhibit tumor growth. Similar compounds have demonstrated cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : The oxalamide functional group has been linked to antimicrobial activity, suggesting that this compound may possess similar properties.
Understanding the mechanism of action is crucial for elucidating the compound's therapeutic potential. Initial hypotheses suggest that the compound may interact with specific biological targets through:
- Enzyme Inhibition : The oxalamide group may inhibit enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : The morpholino groups may enhance binding affinity to certain receptors, modulating their activity.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1,N2-bis(5-chloropyridin-2-yl)oxalamide | Contains chloropyridine groups | Anticancer properties |
| N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)oxalamide | Similar indoline structure | Potential anticancer activity |
| 4-(3-(4-ethoxyphenyl)-1,2,4-triazole | Related triazole derivative | Antimicrobial activity |
Synthesis and Optimization
The synthesis of this compound typically involves several key steps:
- Formation of the Oxalamide Backbone : This is achieved through condensation reactions between appropriate amines and oxalic acid derivatives.
- Introduction of Morpholino Groups : Morpholino groups are added via nucleophilic substitution reactions.
- Final Purification : The compound is purified using techniques such as column chromatography to obtain a high yield.
Future Directions
Further research is recommended to validate the biological activity and mechanism of action through:
- In vitro and In vivo Studies : Testing on cancer cell lines and animal models to evaluate efficacy and safety.
- Molecular Docking Studies : To predict interactions with specific biological targets and optimize the structure for enhanced activity.
特性
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O4/c1-26-6-4-19-16-18(2-3-20(19)26)21(28-10-14-32-15-11-28)17-25-23(30)22(29)24-5-7-27-8-12-31-13-9-27/h2-3,16,21H,4-15,17H2,1H3,(H,24,29)(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIORJJMIZGTOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCN3CCOCC3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













